2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide
Description
The compound 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core fused with a furan-2-yl substituent at the 7-position and a morpholino group at the 2-position.
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-14-4-6-15(7-5-14)23-17(28)13-27-21(29)19-20(18(25-27)16-3-2-10-31-16)32-22(24-19)26-8-11-30-12-9-26/h2-7,10H,8-9,11-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUZIZMMPVZIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(7-(Furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide, also referred to as EVT-3046579, is a complex organic compound with potential pharmaceutical applications. Its unique structure combines a thiazolo-pyridazine framework with furan and morpholine moieties, which may contribute to its biological activity. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H25N5O4S
- Molecular Weight : 479.6 g/mol
- CAS Number : 1021078-48-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The presence of the furan moiety is significant as it may enhance the compound's ability to interact with specific targets due to its electron-rich nature.
Antiviral Activity
In recent studies, compounds structurally related to this compound have demonstrated antiviral properties, particularly against SARS-CoV-2. For instance, derivatives such as 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have shown promising inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values indicating effective inhibition at micromolar concentrations .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has indicated that related thiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anticancer Potential
Studies focusing on thiazolo-pyridazine derivatives suggest that compounds with similar structures may inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications in the substituents can enhance the anticancer efficacy against various cancer cell lines .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazolo-pyridazine moiety is known for its ability to inhibit specific cancer cell lines. For instance, research indicates that derivatives of thiazolo[4,5-d]pyridazine exhibit cytotoxic effects against various cancer types by inducing apoptosis in malignant cells .
Case Study:
A study demonstrated that a related compound with a similar structure showed significant activity against breast cancer cell lines, suggesting that the incorporation of furan and morpholino groups could enhance this effect by improving solubility and bioavailability .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the furan ring is associated with increased activity against bacterial strains. In vitro tests have shown that compounds containing furan derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Research indicates that compounds with similar structural features can modulate inflammatory pathways, potentially acting as anti-inflammatory agents. The morpholino group may contribute to this effect by influencing cellular signaling pathways involved in inflammation .
Synthesis and Modification
The synthesis of 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions, including:
- Formation of the Thiazolo-Pyridazine Core : This step often requires cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The furan and morpholino groups are introduced through nucleophilic substitutions.
- Final Acetamide Formation : The acetamide linkage is formed through acylation reactions.
Control over reaction conditions such as temperature and pH is crucial for achieving high yields and purity .
Toxicological Considerations
As with any pharmaceutical candidate, understanding the toxicity profile is essential. Preliminary toxicological assessments suggest that while the compound shows promise for therapeutic applications, further studies are required to evaluate its safety and potential side effects in vivo .
Comparison with Similar Compounds
Core Structural Differences
The thiazolo[4,5-d]pyridazinone core distinguishes this compound from other heterocyclic analogs. For example, 5-(furan-2-yl)-1,2,4-triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides) share the furan and acetamide moieties but employ a 1,2,4-triazole ring instead of the thiazolo-pyridazin system.
Functional Group Analysis
- Furan-2-yl Group : Both the target compound and the triazole derivatives in incorporate a furan-2-yl substituent , which contributes to electron-rich aromatic interactions and may enhance bioavailability due to its lipophilic nature.
- Morpholino Group: Unique to the target compound, the morpholino substituent introduces a saturated oxygen-containing ring, improving solubility and serving as a hydrogen-bond acceptor. This contrasts with triazole derivatives, which often lack such polar groups.
- Acetamide Side Chain : The N-(p-tolyl)acetamide group in the target compound parallels the N-aryl acetamide modifications seen in triazole analogs. This group is critical for target specificity and cellular permeability.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
The comparison underscores the role of core heterocyclic systems in dictating pharmacological behavior. While the triazole derivatives prioritize anti-inflammatory applications, the target compound’s morpholino-thiazolo-pyridazin architecture may favor kinase or protease inhibition, warranting further investigation. However, the absence of direct activity data for the target compound limits conclusive comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
